molecular formula C18H21N3O3 B4941802 3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide

3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide

Cat. No.: B4941802
M. Wt: 327.4 g/mol
InChI Key: DGCZTRUFLSBMBY-UHFFFAOYSA-N
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Description

3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide is a complex organic compound that features both oxazolidine and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide typically involves multi-step organic reactions. One common route includes the formation of the oxazolidine ring followed by the introduction of the pyridine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacteria by interfering with protein synthesis or cell wall formation. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: These compounds share the oxazolidine ring and are known for their antimicrobial properties.

    Pyridine derivatives: These compounds share the pyridine moiety and are used in various chemical and pharmaceutical applications.

Uniqueness

3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide is unique due to the combination of the oxazolidine and pyridine moieties in a single molecule. This unique structure may confer specific properties, such as enhanced antimicrobial activity or improved stability, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(1,2-oxazolidin-2-yl)-N-[(2-phenoxypyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(9-12-21-11-5-13-23-21)20-14-15-6-4-10-19-18(15)24-16-7-2-1-3-8-16/h1-4,6-8,10H,5,9,11-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZTRUFLSBMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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